ym-244769
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YM-244769 is a potent and selective inhibitor of the sodium/calcium exchanger (NCX). It is known for its ability to preferentially inhibit the NCX3 isoform and suppress the unidirectional outward NCX current, which is the calcium entry mode . This compound has shown significant potential in protecting against hypoxia/reoxygenation-induced neuronal cell damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the nicotinamide core: The synthesis begins with the preparation of the nicotinamide core structure.
Introduction of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction.
Attachment of the fluorobenzyl group: The fluorobenzyl group is attached via an etherification reaction.
Final coupling: The final step involves coupling the aminobenzyl group to the nicotinamide core.
Industrial Production Methods
The industrial production of YM-244769 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
YM-244769 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Scientific Research Applications
YM-244769 has a wide range of scientific research applications, including:
Neuroprotection: It has been shown to protect neuronal cells from hypoxia/reoxygenation-induced damage, making it a potential therapeutic agent for neurodegenerative diseases.
Cardioprotection: The compound’s ability to inhibit the sodium/calcium exchanger makes it useful in studies related to cardiac function and protection against ischemic injury.
Renal Studies: This compound has been used in research focused on renal function and electrolyte balance.
Pharmacological Research: It serves as a valuable tool in pharmacological studies to understand the role of the sodium/calcium exchanger in various physiological and pathological conditions.
Mechanism of Action
YM-244769 exerts its effects by selectively inhibiting the sodium/calcium exchanger, particularly the NCX3 isoform. This inhibition prevents the unidirectional outward NCX current, which is the calcium entry mode. By blocking this current, this compound reduces calcium overload in cells, thereby protecting them from damage induced by hypoxia/reoxygenation . The molecular target of this compound is the sodium/calcium exchanger, and its action involves binding to specific sites on the exchanger to inhibit its function .
Comparison with Similar Compounds
YM-244769 is unique in its high selectivity for the NCX3 isoform compared to other sodium/calcium exchanger inhibitors. Similar compounds include:
KB-R7943: Another sodium/calcium exchanger inhibitor, but with less selectivity for NCX3.
SEA0400: A potent inhibitor with a broader range of action on different NCX isoforms.
SN-6: Known for its inhibitory effects on NCX1 and NCX2, but less selective for NCX3.
This compound stands out due to its preferential inhibition of NCX3, making it particularly useful in studies focused on this specific isoform .
Properties
Molecular Formula |
C26H22FN3O3 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H22FN3O3/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18/h1-14,16H,15,17,28H2,(H,30,31) |
InChI Key |
JZMLHJRKSJXARY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F |
Canonical SMILES |
C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F |
Synonyms |
N-(3-aminobenzyl)-6-(4-((3-fluorobenzyl)oxy)phenoxy)nicotinamide YM 244769 YM-244769 YM244769 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.